molecular formula C15H16N2O5S B5425020 N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B5425020
M. Wt: 336.4 g/mol
InChI Key: YPKYNPJXZOEZNR-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C15H16N2O5S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide typically involves the reaction of 2-(2-methylphenoxy)ethanol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Acidic or basic hydrolysis

    Substitution: Nucleophiles such as thiols, amines, and alcohols

Major Products Formed

    Oxidation: Amino derivative of the compound

    Reduction: Sulfonic acid and amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, thereby inhibiting their activity. The sulfonamide group can also interact with amino acid residues in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenoxy)ethyl]-2-nitrobenzenesulfonamide
  • N-[2-(3-methoxyphenoxy)ethyl]-2-nitrobenzenesulfonamide
  • N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide

Uniqueness

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of the 2-methylphenoxyethyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness allows it to interact with biological targets in a distinct manner compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-12-5-2-3-8-15(12)22-10-9-16-23(20,21)14-7-4-6-13(11-14)17(18)19/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKYNPJXZOEZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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